Ozone

描述

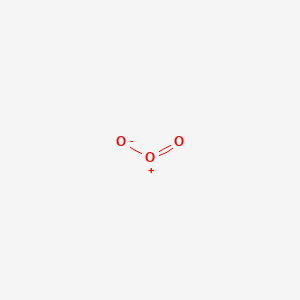

臭氧,也称为三氧,是一种由三个氧原子 (O₃) 组成的分子。它是一种淡蓝色气体,具有明显刺鼻的气味。臭氧是氧气的同素异形体,比双原子氧 (O₂) 稳定性低得多,在低层大气中分解成 O₂。臭氧是由二氧在紫外线和地球大气中的电放电作用下形成的。 它在大气中以非常低的浓度存在,其最高浓度位于平流层中的臭氧层,臭氧层吸收了大部分太阳的紫外线辐射 .

准备方法

合成路线和反应条件: 臭氧可以通过多种方法制备:

电化学法: 这涉及使用镀铂的二氧化铅电极将分子氧分解成原子氧。

紫外线法: 使用特定波长范围的紫外灯将分子氧分解成原子氧。

等离子体放电法: 等离子体电弧中的次级通道为分子氧分解提供必要的能量.

工业生产方法: 臭氧在工业上使用臭氧发生器生产,臭氧发生器通常采用无声放电法。 该方法涉及将氧气或空气通过高压放电,这将氧分子分解成单个原子,然后重新结合形成臭氧 .

反应类型:

氧化: 臭氧是一种强氧化剂。它与各种有机物和无机物反应,通常会形成氧气和其他氧化产物。

还原: 臭氧在还原剂的存在下可以被还原成氧气。

取代: 臭氧可以参与取代反应,特别是与不饱和有机化合物。

常用试剂和条件:

氧化反应: 臭氧与烯烃反应形成臭氧化物,臭氧化物在锌和乙酸等还原剂的存在下可以进一步分解成羰基化合物。

还原反应: 臭氧可以用过氧化氢还原成氧气和水。

取代反应: 臭氧在温和条件下与不饱和烃反应形成臭氧化物.

主要产物:

氧化: 羰基化合物、羧酸和酮。

还原: 氧气和水。

取代: 臭氧化物和其他含氧产物.

科学研究应用

臭氧在科学研究中具有广泛的应用:

化学: 臭氧在各种化学反应中用作氧化剂,并在有机合成中用作试剂。

生物学: 臭氧用于研究氧化应激对生物系统的影响,并研究抗氧化防御机制。

医学: 臭氧疗法因其免疫调节和抗菌特性而被使用。它用于治疗各种感染和炎症。

作用机制

臭氧通过形成活性氧物种 (ROS) 和脂类臭氧化产物 (LOPs) 发挥作用。这些分子充当信号转导器,触发各种细胞途径,例如 Nrf2/Keap1/ARE 系统、AMPK/FOXO/mTOR/Sir1 途径和 Nrf2/NF-kB 交叉对话。 这些途径最终激活细胞水平的生存机制,包括抗氧化反应和抗炎作用 .

类似化合物:

二氧 (O₂): 氧气的双原子形式,比臭氧更稳定。

二氧化硫 (SO₂): 具有类似氧化性能但化学行为不同的化合物。

二氧化氮 (NO₂): 另一种氧化剂,其反应性与臭氧不同。

臭氧的独特性: 臭氧因其强氧化性能和形成活性氧物种的能力而独一无二。 与二氧不同,臭氧稳定性较低,反应性更强,使其在氧化反应和消毒过程中非常有效 .

相似化合物的比较

Dioxygen (O₂): The diatomic form of oxygen, which is more stable than ozone.

Sulfur Dioxide (SO₂): A compound with similar oxidizing properties but different chemical behavior.

Nitrogen Dioxide (NO₂): Another oxidizing agent with distinct reactivity compared to this compound.

Uniqueness of this compound: this compound is unique due to its strong oxidizing properties and its ability to form reactive oxygen species. Unlike dioxygen, this compound is less stable and more reactive, making it highly effective in oxidation reactions and disinfection processes .

属性

CAS 编号 |

10028-15-6 |

|---|---|

分子式 |

O3 |

分子量 |

47.998 g/mol |

IUPAC 名称 |

trioxirane |

InChI |

InChI=1S/O3/c1-2-3-1 |

InChI 键 |

XQOAKYYZMDCSIA-UHFFFAOYSA-N |

SMILES |

[O-][O+]=O |

规范 SMILES |

O1OO1 |

沸点 |

-169.6 °F at 760 mmHg (EPA, 1998) -111.9 °C -112 °C -169 °F |

颜色/形态 |

COLORLESS GAS; DARK BLUE LIQ; BLUE-BLACK CRYSTALS BLUISH GAS Colorless to blue gas. |

密度 |

1.614 at -319.7 °F (NTP, 1992) - Denser than water; will sink GAS: 2.144 G/L @ 0 °C; LIQ: 1.614 G/L @ -195.4 °C 1.614 at -319.7 °F 1.66(relative gas density) |

熔点 |

-251 °C |

Key on ui other cas no. |

10028-15-6 |

物理描述 |

Liquid |

Pictograms |

Oxidizer; Acute Toxic; Irritant; Health Hazard; Environmental Hazard |

保质期 |

UNSTABLE GAS ... @ NORMAL TEMP DECOMP TO BIATOMIC OXYGEN. ... IN LIQ OR SOLID PHASE PARTICULARLY UNSTABLE. ALTHOUGH STABILITY OF OZONE IN AQ SOLN DECR AS ALKALINITY RISES, THIS EFFECT IS REVERSED @ HIGH CONCN; T/2 OF OZONE IS 2 MIN IN 1 N SODIUM HYDROXIDE; IT IS INCR TO 83 HR IN 20 N SODIUM HYDROXIDE Liquefiable at -12 °C. |

溶解度 |

3e-05 g/100 g at 68 °F (NTP, 1992) 49 CC/100 CC WATER AT 0 °C; SOL IN ALKALINE SOLVENTS, OILS Solubility in water: none (32 °F): 0.001% |

同义词 |

Ground Level Ozone Level Ozone, Ground Level Ozone, Low Low Level Ozone Ozone Ozone, Ground Level Ozone, Low Level Ozone, Tropospheric Tropospheric Ozone |

蒸汽密度 |

1.7 (EPA, 1998) - Heavier than air; will sink (Relative to Air) Relative vapor density (air = 1): 1.6 1.66 |

蒸汽压力 |

41257 mmHg at 10.4 °F (EPA, 1998) >1 atm |

产品来源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Acetaldehyde, [1,2-14C]](/img/structure/B167794.png)